molecular formula C9H18ClNO2 B1494487 (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride

(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1494487
M. Wt: 207.7 g/mol
InChI Key: IOAQSQJEFPKKLD-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ethyl 4,4-dimethylpyrrolidine-2-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

IUPAC Name

ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1

InChI Key

IOAQSQJEFPKKLD-FJXQXJEOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CN1)(C)C.Cl

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C.Cl

Origin of Product

United States

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